1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
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Description
1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA). These studies demonstrate that certain urea compounds exhibit significant enzyme inhibition, suggesting their potential use in the treatment of diseases associated with enzyme dysfunction (Sujayev et al., 2016).
Gelation and Morphology
Research on urea derivatives also explores their role in hydrogel formation, where the morphology and rheology of gels can be tuned by the identity of the anion. This property is crucial for developing materials with specific physical properties for various applications, from drug delivery systems to tissue engineering (Lloyd & Steed, 2011).
Molecular Rearrangement
Studies on molecular rearrangement of urea derivatives reveal pathways to new indole and imidazolinone derivatives. These findings are important for synthetic organic chemistry, providing new methods for creating compounds with potential biological activity (Klásek et al., 2007).
Anticancer and Antidiabetic Screening
Urea derivatives have been synthesized and evaluated for their potential anticancer and antidiabetic activities. This research is pivotal in the search for new therapeutic agents, demonstrating that some urea compounds possess in vitro activity against specific cancer cell lines and enzymes related to diabetes (Mustafa et al., 2014), (Lalpara et al., 2021).
Crystallographic Analysis
The crystal structure of urea derivatives, such as in the case of intermediates for anticoagulant synthesis, provides valuable insights into the molecular geometry and interactions critical for their biological activity or chemical reactivity (Wang et al., 2017).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-3-29-17-7-5-4-6-16(17)21-18(26)20-14-8-10-15(11-9-14)25-19(27)24(22-23-25)12-13-28-2/h4-11H,3,12-13H2,1-2H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUHSHVBINFSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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